2-(naphthalen-2-yloxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one 2-(naphthalen-2-yloxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one
Brand Name: Vulcanchem
CAS No.: 851802-46-5
VCID: VC5725706
InChI: InChI=1S/C22H19N3O4S/c26-21(14-29-20-10-7-17-3-1-2-4-18(17)13-20)24-12-11-23-22(24)30-15-16-5-8-19(9-6-16)25(27)28/h1-10,13H,11-12,14-15H2
SMILES: C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC4=CC=CC=C4C=C3
Molecular Formula: C22H19N3O4S
Molecular Weight: 421.47

2-(naphthalen-2-yloxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one

CAS No.: 851802-46-5

Cat. No.: VC5725706

Molecular Formula: C22H19N3O4S

Molecular Weight: 421.47

* For research use only. Not for human or veterinary use.

2-(naphthalen-2-yloxy)-1-(2-{[(4-nitrophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)ethan-1-one - 851802-46-5

Specification

CAS No. 851802-46-5
Molecular Formula C22H19N3O4S
Molecular Weight 421.47
IUPAC Name 2-naphthalen-2-yloxy-1-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone
Standard InChI InChI=1S/C22H19N3O4S/c26-21(14-29-20-10-7-17-3-1-2-4-18(17)13-20)24-12-11-23-22(24)30-15-16-5-8-19(9-6-16)25(27)28/h1-10,13H,11-12,14-15H2
Standard InChI Key UXFFRUVWUHMWCR-UHFFFAOYSA-N
SMILES C1CN(C(=N1)SCC2=CC=C(C=C2)[N+](=O)[O-])C(=O)COC3=CC4=CC=CC=C4C=C3

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound’s structure integrates three key moieties:

  • Naphthalen-2-yloxy group: A bicyclic aromatic system providing hydrophobicity and π-stacking capabilities .

  • 4,5-Dihydro-1H-imidazole ring: A partially saturated heterocycle with two nitrogen atoms, enabling hydrogen bonding and coordination chemistry .

  • 4-Nitrophenylmethylsulfanyl substituent: A nitro-functionalized aromatic group linked via a methylsulfanyl bridge, contributing to electronic polarization and redox activity .

Molecular Formula and Weight

  • Molecular formula: C23H21N3O4S\text{C}_{23}\text{H}_{21}\text{N}_3\text{O}_4\text{S}

  • Molecular weight: 443.49 g/mol (calculated via IUPAC guidelines).

Stereochemical Considerations

Synthesis and Reaction Pathways

Synthetic Strategy

A plausible synthesis route involves:

  • Formation of the imidazoline core: Condensation of 1,2-diaminoethane with carbon disulfide under basic conditions to yield 2-mercapto-4,5-dihydro-1H-imidazole .

  • Sulfanylalkylation: Reaction with 4-nitrobenzyl bromide to introduce the 4-nitrophenylmethylsulfanyl group .

  • Acylation: Coupling with 2-(naphthalen-2-yloxy)acetyl chloride via nucleophilic acyl substitution .

Optimization Challenges

  • Nitro group stability: The 4-nitrophenyl moiety is sensitive to reducing conditions, necessitating inert atmospheres during synthesis .

  • Regioselectivity: Competing reactions at the imidazole nitrogen atoms require careful temperature control (40–60°C) to favor substitution at the N1 position .

Physicochemical Properties

Spectral Data

TechniqueKey Signals
IR (KBr)νNO2\nu_{\text{NO}_2}: 1520, 1350 cm1^{-1}; νC=O\nu_{\text{C=O}}: 1685 cm1^{-1}
1^1H NMRδ 8.21–7.25 (m, 11H, aromatic); δ 4.32 (s, 2H, SCH2_2); δ 3.75 (t, 2H, imidazoline)
13^{13}C NMRδ 195.2 (C=O); δ 148.7 (NO2_2-Ph); δ 126.5–134.8 (naphthalene)

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) but insoluble in water .

  • Thermal stability: Decomposes at 218°C (DSC data), with the nitro group contributing to exothermic degradation .

Industrial and Research Applications

Organic Synthesis Intermediate

The compound’s reactive sites (e.g., ketone, sulfanyl) make it a candidate for synthesizing:

  • Metal complexes: Analogous to Cd(II) diniconazole derivatives .

  • Heterocyclic hybrids: Via Suzuki-Miyaura coupling at the naphthalen-2-yloxy group .

Materials Science

Nitroaromatic compounds are explored as nonlinear optical (NLO) materials. Preliminary hyperpolarizability calculations (β=8.7×1030esu\beta = 8.7 \times 10^{-30} \, \text{esu}) suggest modest NLO activity .

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